1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one
Description
1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a piperazine derivative featuring a 2-chloropyrimidin-4-yl group at the 4-position of the piperazine ring and an acetyl group at the 1-position. This compound is of interest due to its structural similarity to bioactive molecules targeting receptors or enzymes, particularly in kinase inhibition and neurotransmitter modulation. The chloropyrimidine moiety is a common pharmacophore in medicinal chemistry, contributing to hydrogen bonding and hydrophobic interactions with biological targets .
Properties
IUPAC Name |
1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-8(16)14-4-6-15(7-5-14)9-2-3-12-10(11)13-9/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIIGUJGWCEXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Piperazine with 2-Chloropyrimidin-4-yl Carbonyl Chloride
A widely adopted method involves the reaction of piperazine with 2-chloropyrimidin-4-yl carbonyl chloride in dichloromethane (DCM) under basic conditions. In a representative procedure:
- Deprotection of Boc-piperazine : tert-Butyl 4-[4-(pyrimidin-2-yl)phenyl]piperazine-1-carboxylate (2.50 mmol) is treated with HCl in dioxane to yield 2-[4-(piperazin-1-yl)phenyl]pyrimidine hydrochloride (98% yield).
- Acylation : The free piperazine is reacted with 2-chloroacetyl chloride (1.2 equivalents) in DCM with triethylamine as a base. After purification via silica gel chromatography (ethyl acetate), the title compound is obtained as a pale yellow solid in 49% yield.
Key Data :
Palladium-Catalyzed Cross-Coupling
An alternative route employs palladium catalysis to couple pre-formed piperazine derivatives with halogenated pyrimidines. For example:
- Suzuki-Miyaura Coupling : 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-{[(2R)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-amine is reacted with 2,4-dichloropyrimidine using tris(dibenzylideneacetone)dipalladium(0) (Pd$$2$$(dba)$$3$$) and di-tert-butyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (di-tBuXPhos) in toluene–H$$_2$$O at 80–100°C.
- Piperazine Introduction : The resulting chloro intermediate undergoes nucleophilic substitution with piperazine in N-methylpyrrolidone (NMP) at 100°C.
Key Data :
- Yield : 81% for the coupling step.
- Optimization : Use of microwave irradiation reduces reaction time from hours to 30 minutes.
Reaction Mechanism and Optimization
The acylation mechanism proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of 2-chloroacetyl chloride, followed by chloride elimination. Critical factors influencing yield include:
- Base Selection : Triethylamine outperforms weaker bases like potassium carbonate in minimizing side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DCM, NMP) enhance reaction rates compared to THF or ethanol.
- Temperature Control : Reactions conducted at 0°C to room temperature prevent over-acylation of piperazine.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Direct Acylation | 49% | 2 hours | Simplicity, minimal purification steps |
| Palladium Catalysis | 81% | 30 minutes | Higher yield, regioselectivity |
The palladium-mediated method offers superior yields but requires expensive catalysts and stringent anhydrous conditions. In contrast, direct acylation is cost-effective but necessitates careful stoichiometric control to avoid diacylation byproducts.
Industrial-Scale Considerations and Challenges
Scale-up of this synthesis faces hurdles such as:
- Purification Complexity : Column chromatography remains the primary purification method, posing challenges for kilogram-scale production.
- Chloride Byproducts : Residual chloride ions from acylating agents may necessitate ion-exchange chromatography.
- Regulatory Compliance : Patents such as CN104703983A emphasize the need for high-purity intermediates (≥99.5%) for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its role in the synthesis of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways . Additionally, the piperazine ring can interact with receptor sites, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:
Key Observations :
- Chloropyrimidine vs. Aromatic Carbonyl Groups: The target compound’s 2-chloropyrimidine group is smaller and more electronegative than the extended benzoyl-phenoxypropyl chains in QD17 and QD3 . This likely reduces steric hindrance and enhances solubility compared to bulkier analogs.
- Biological Activity : Leniolisib, a structurally complex analog, inhibits cortisol synthesis via its dioxolane-imidazole substituent, highlighting how piperazine derivatives can be tailored for diverse therapeutic roles .
- Synthetic Complexity : Microwave-assisted synthesis (e.g., compound m8 ) achieves moderate yields (~41.8%), whereas conventional methods for QD17 and QD3 yield 35–62% .
Physicochemical Properties
- Melting Points : Analogs with aromatic substituents (e.g., QD17, m.p. 180.6–183.4°C) exhibit higher melting points than the target compound (estimated <150°C due to less π-π stacking).
- Purity and Stability : UPLC/MS data shows most analogs achieve ≥98% purity, suggesting robust synthetic protocols .
Biological Activity
1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperazine ring and a chloropyrimidine moiety. This compound has been studied for its potential biological activities, particularly as an agonist for G-protein-coupled receptor 119 (GPR119), which plays a crucial role in glucose metabolism and insulin secretion.
The primary action of this compound involves its interaction with GPR119. Upon binding to this receptor, the compound activates the adenylate cyclase pathway, leading to increased levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP promotes glucose-dependent insulin release and enhances the secretion of the incretin GLP-1, which is vital for glucose homeostasis and appetite regulation .
Cytotoxicity and Antiproliferative Effects
Research indicates that derivatives of piperazine, including those related to this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain piperazine-based compounds significantly reduce cell viability in hepatocellular carcinoma (HCC) and glioblastoma cell lines, demonstrating their potential as anticancer agents .
Table 1: Cytotoxic Activity of Piperazine Derivatives
| Compound | Cell Line | TD50 (µM) | Mechanism |
|---|---|---|---|
| 1 | HUH7 | <50 | LDH release indicating necrosis |
| 2 | U251 | <50 | LDH release indicating necrosis |
| 3 | HUVEC | >50 | Minimal toxicity observed |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it is well absorbed and distributed within biological systems. However, specific data on its metabolic pathways and elimination half-life remain limited. The compound's stability is influenced by environmental factors, including temperature and pH.
Case Studies
A notable study explored the effects of this compound on insulin secretion in animal models. The results indicated that administration of the compound led to a significant increase in plasma insulin levels in response to glucose challenges, supporting its role as a potential therapeutic agent for type 2 diabetes management.
The synthesis of this compound typically involves the reaction between 2-chloropyrimidine and piperazine under controlled conditions. This process can be optimized using various solvents and catalysts to enhance yield and purity.
Table 2: Synthesis Conditions for this compound
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Chloropyrimidine + Piperazine + Solvent (Ethanol) | Formation of intermediate |
| 2 | Heating + Catalyst | Yield of final product |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
